

# 2-Ethyl-3-methylpentanoic acid CAS number and identifiers

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## Compound of Interest

Compound Name: 2-Ethyl-3-methylpentanoic acid

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## An In-depth Technical Guide to 2-Ethyl-3-methylpentanoic Acid

This technical guide provides comprehensive information on **2-Ethyl-3-methylpentanoic acid**, tailored for researchers, scientists, and professionals in drug development. It covers key identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and logical workflow diagrams.

## Chemical Identifiers and Properties

**2-Ethyl-3-methylpentanoic acid** is a substituted carboxylic acid. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

### Table 1: Chemical Identifiers for 2-Ethyl-3-methylpentanoic acid

Identifier Type	Value
CAS Number	22414-77-3[1][2][3][4][5]
Molecular Formula	C8H16O2[1][2][6]
IUPAC Name	2-ethyl-3-methylpentanoic acid
EINECS	244-975-2[1]
InChI	InChI=1S/C8H16O2/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)[6]
InChIKey	MVNDLBVMQJUQOA-UHFFFAOYSA-N[6]
SMILES	CCC(C)C(CC)C(=O)O[6]

**Table 2: Physicochemical Properties of 2-Ethyl-3-methylpentanoic acid**

Property	Value	Source
Molecular Weight	144.21 g/mol	[1][2][6]
Boiling Point	214-225 °C	[2][4]
298.3 °C at 760 mmHg	[3]	
Density	0.924 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][4]
1.044 g/cm <sup>3</sup>	[3]	
pKa	4.83 ± 0.25 (Predicted)	[2]

## Experimental Protocols

The synthesis of **2-Ethyl-3-methylpentanoic acid** can be achieved through various methods. Below are detailed protocols based on established chemical synthesis routes.

### Protocol 1: Synthesis via Oxidation of 2-Ethyl-3-methylpentanal

This protocol is based on the process described in US Patent 3,415,877, which details a non-catalytic oxidation method.<sup>[7]</sup>

Objective: To prepare **2-ethyl-3-methylpentanoic acid** by treating 2-ethyl-3-methyl-pentanal with an oxygen-containing gas.

Materials:

- 2-ethyl-3-methyl-pentanal (32 g)
- Water (64 ml)
- Oxygen gas
- Aqueous caustic solution (e.g., NaOH)
- Sulfuric acid

Equipment:

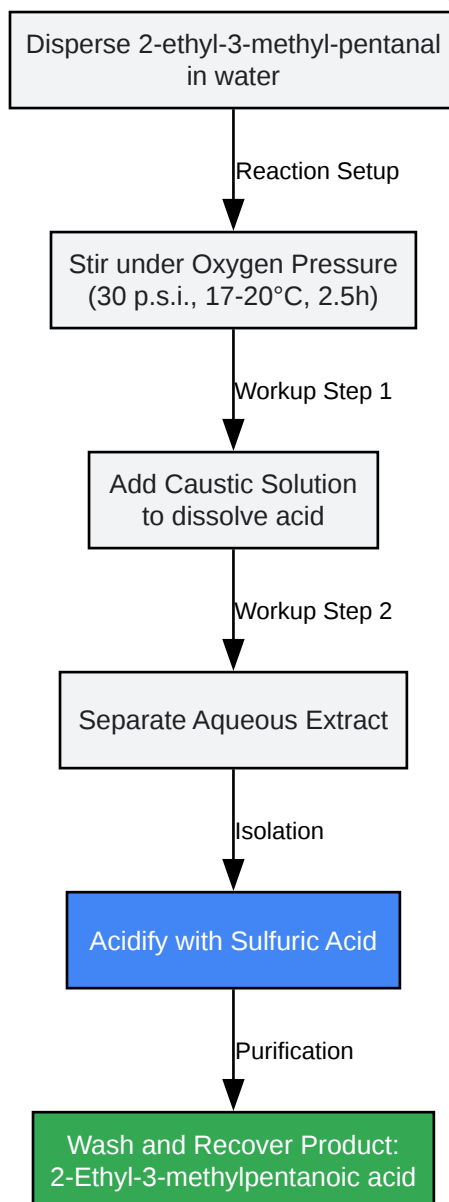
- Pressure-resistant reaction vessel with a stirrer
- Gas inlet for oxygen
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dispersion: Disperse 32 g of 2-ethyl-3-methyl-pentanal in 64 ml of water in the reaction vessel.
- Reaction: Stir the aqueous dispersion at a temperature of 17-20 °C under an oxygen pressure of 30 p.s.i.
- Duration: Continue the reaction with stirring for approximately 2.5 hours.

- Extraction: After the reaction, add 20 ml of an aqueous caustic solution to the mixture to dissolve the resulting acid, forming its salt.
- Separation: Transfer the mixture to a separatory funnel and separate the aqueous extract containing the salt of the product.
- Acidification: Acidify the separated aqueous extract with sulfuric acid to precipitate the **2-ethyl-3-methylpentanoic acid**.
- Purification: Wash the resulting product to remove impurities.
- Yield: This process is reported to yield approximately 29.3 g (an 80% yield) of **2-ethyl-3-methylpentanoic acid**.<sup>[7]</sup>

## Experimental Workflow for Oxidation Synthesis



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Caption: Synthesis of **2-Ethyl-3-methylpentanoic acid** via oxidation.

## Protocol 2: Generalized Malonic Ester Synthesis

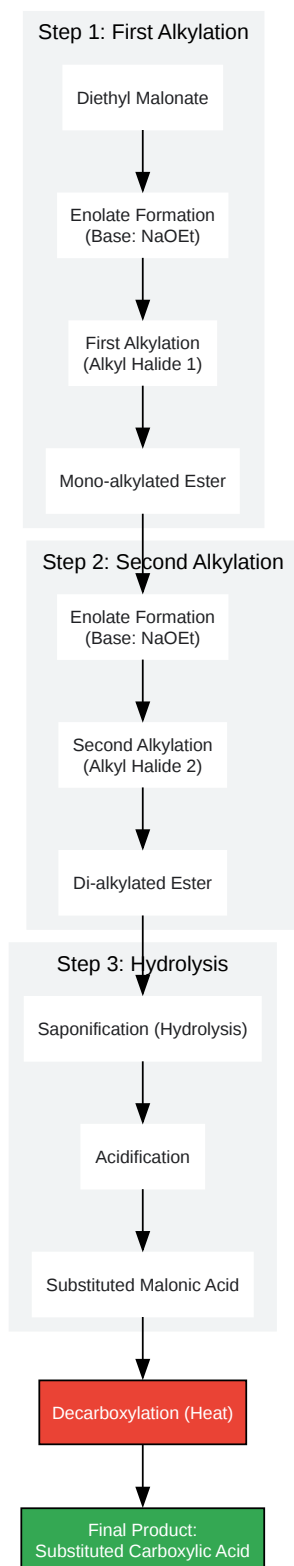
The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids.[8] While a specific protocol for **2-Ethyl-3-methylpentanoic acid** is not detailed in the search results, a logical workflow for its synthesis via this route can be

constructed. This would involve the sequential alkylation of diethyl malonate with an ethyl halide and a sec-butyl halide (or vice-versa), followed by hydrolysis and decarboxylation.

Logical Steps:

- **Deprotonation:** A strong base, typically sodium ethoxide, is used to deprotonate diethyl malonate, forming a nucleophilic enolate.
- **First Alkylation:** The enolate is reacted with a primary or secondary alkyl halide (e.g., ethyl bromide).
- **Second Deprotonation:** The resulting mono-alkylated malonic ester is treated again with a strong base.
- **Second Alkylation:** The new enolate is reacted with a different alkyl halide (e.g., sec-butyl bromide).
- **Hydrolysis:** The dialkylated malonic ester is saponified using a strong base (like NaOH or KOH), followed by acidification to yield a substituted malonic acid.
- **Decarboxylation:** The substituted malonic acid is heated to induce decarboxylation, yielding the final carboxylic acid product.

## Logical Flow of Malonic Ester Synthesis

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Caption: Generalized workflow for malonic ester synthesis.

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